Phosphorus(V) trichloride difluoride

Description

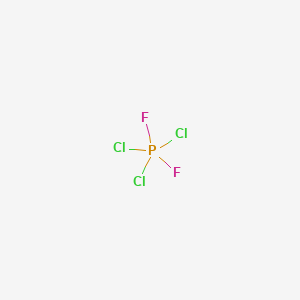

Phosphorus(V) trichloride difluoride (PCl₃F₂) is a mixed halogen derivative of phosphorus in the +5 oxidation state. It belongs to the family of phosphorus halides, which are critical in inorganic and organophosphorus chemistry. The compound likely exhibits a trigonal bipyramidal molecular geometry, with chlorine and fluorine atoms occupying axial and equatorial positions .

Properties

CAS No. |

13537-23-0 |

|---|---|

Molecular Formula |

Cl3F2P |

Molecular Weight |

175.33 g/mol |

IUPAC Name |

trichloro(difluoro)-λ5-phosphane |

InChI |

InChI=1S/Cl3F2P/c1-6(2,3,4)5 |

InChI Key |

MTFNUCIFLCOJRC-UHFFFAOYSA-N |

SMILES |

FP(F)(Cl)(Cl)Cl |

Canonical SMILES |

FP(F)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorus(V) trichloride difluoride is typically synthesized by the addition of fluorine to phosphorus trichloride. The reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_3\text{F}_2 ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of trichlorodifluorophosphorane involves the use of specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful monitoring of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phosphorus(V) trichloride difluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halide atoms.

Addition Reactions: It can add to unsaturated compounds, forming new bonds.

Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Triethylamine and Triethylphosphine: These reagents are commonly used in reactions with trichlorodifluorophosphorane, leading to a complex mixture of products.

Solvents: Reactions are often carried out in inert solvents to prevent unwanted side reactions.

Major Products Formed: The reactions of trichlorodifluorophosphorane can yield a variety of products, depending on the specific reagents and conditions used. For example, reactions with triethylamine and triethylphosphine can produce a mixture of chlorofluorides of phosphorus(V) .

Scientific Research Applications

Phosphorus(V) trichloride difluoride has several applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which trichlorodifluorophosphorane exerts its effects involves its ability to form strong bonds with other elements and compounds. Its reactivity is primarily due to the presence of both chlorine and fluorine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Phosphorus Halides

Structural and Physical Properties

| Compound | Formula | CAS No. | Molecular Geometry | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| Phosphorus(V) trichloride difluoride | PCl₃F₂ | 3973* | Trigonal bipyramidal | 158.33† | N/A | N/A | N/A |

| Phosphorus trichloride | PCl₃ | 7719-12-2 | Trigonal pyramidal | 137.33 | -93.6 | 76.1 | 1.574 |

| Phosphorus pentachloride | PCl₅ | 10026-13-8 | Trigonal bipyramidal | 208.24 | 160 (sublimes) | 166 (under pressure) | 2.1 |

| Phosphorus trifluoride | PF₃ | 7783-55-3 | Trigonal pyramidal | 87.97 | -151.5 | -101.8 | 3.907 (gas) |

| Phosphoryl chloride | POCl₃ | 10025-87-3 | Tetrahedral | 153.33 | 1.25 | 105.8 | 1.645 |

*CAS number inferred from ; †Calculated based on atomic weights.

Sources : .

Key Observations :

- PCl₃F₂ shares the trigonal bipyramidal geometry with PCl₅ but differs in halogen composition.

- Polar bonds in PCl₃F₂ (due to electronegativity differences between Cl and F) likely result in higher reactivity compared to PCl₃ or PF₃.

Phosphorus(V) Trichloride Difluoride (PCl₃F₂)

- Synthesis : Likely prepared via fluorination of PCl₃ using agents like sulfuryl chloride fluoride (ClSO₂F), as seen in analogous fluoridation reactions of phosphites ().

- Reactivity : Expected to hydrolyze violently in water, releasing HCl and HF. Acts as a fluorinating/chlorinating agent in organic synthesis.

Comparison with Other Compounds

PCl₃ : Reacts exothermically with water to form H₃PO₃ and HCl. Used to synthesize POCl₃, pesticides, and plasticizers .

PCl₅ : Strong chlorinating agent; reacts with alcohols to form alkyl chlorides. Sublimes at 160°C .

PF₃: Less reactive than PCl₃; used as a ligand in transition metal complexes.

POCl₃ : Hydrolyzes to H₃PO₄ and HCl. Critical in semiconductor manufacturing and dye production .

Reactivity Trend : PCl₅ > PCl₃F₂ > POCl₃ > PCl₃ > PF₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.